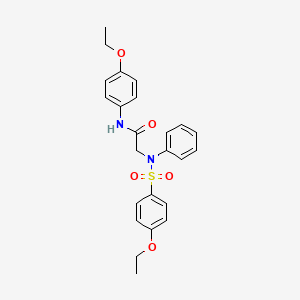

N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

CAS No.:

Cat. No.: VC15609109

Molecular Formula: C24H26N2O5S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26N2O5S |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |

| Standard InChI | InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |

| Standard InChI Key | YZHXJUFGVYODPG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC |

Introduction

N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. It is recognized for its potential therapeutic applications and is studied extensively for its biological activity. The compound's structure includes an acetamide moiety linked to a sulfonamide group, which plays a crucial role in various pharmacological activities.

Chemical Formula and Molecular Weight

-

Chemical Formula: Not explicitly provided in the search results, but it is a sulfonamide derivative with an acetamide linkage.

-

Molecular Weight: Not specified in the search results, but it is classified under the Chemical Abstracts Service Registry Number (CAS RN) 286425-41-0.

Synthesis

The synthesis of N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide involves several steps, including the formation of the sulfonamide bond and subsequent acetamide linkage. Common solvents used in these reactions include dichloromethane or dimethylformamide. The reaction conditions require careful control of temperature and pH to ensure high yields and purity of the final product.

Biological Activity and Potential Applications

Compounds with similar structures to N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in pain management and anti-inflammatory treatments. The mechanism of action primarily involves interaction with specific biological targets, such as enzymes or receptors within cells.

Chemical Reactions and Modifications

N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide can undergo several chemical reactions typical of sulfonamides and amides. These reactions are significant in medicinal chemistry for modifying the compound's biological activity or enhancing its pharmacokinetic properties.

Safety Considerations

Safety data sheets indicate that N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide may pose health risks if ingested or inhaled, necessitating proper handling protocols during laboratory use.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS RN |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide | Not specified | Not specified | 286425-41-0 |

| N-(3,4-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamide | C24H26N2O4S | Approximately 438.5 g/mol | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume